Human Interleukin-13 is classified under cytokines, specifically within the category of Th2 cytokines. It interacts with specific receptors on target cells, primarily the interleukin-4 receptor alpha and interleukin-13 receptor alpha subunits, leading to various biological effects that influence immune regulation and inflammation .
The synthesis of Human Interleukin-13 can be studied using various methods including real-time reverse transcription polymerase chain reaction (RT-PCR) for quantifying mRNA levels, enzyme-linked immunosorbent assay (ELISA) for measuring protein concentrations, and flow cytometry for analyzing surface markers on producing cells .
Human Interleukin-13 is a glycoprotein composed of approximately 112 amino acids. It has a characteristic four-alpha helix bundle structure common to many cytokines in its family.
The molecular weight of Human Interleukin-13 is approximately 15 kDa. Its structure facilitates binding to its receptors, which are essential for its biological activity in immune modulation and inflammation .
Human Interleukin-13 participates in several key biochemical reactions within the immune system:
The binding affinity and kinetics of Human Interleukin-13 with its receptors can be studied using surface plasmon resonance or similar technologies that allow real-time monitoring of molecular interactions.
Human Interleukin-13 exerts its effects primarily through the activation of signal transducer and activator of transcription proteins (STATs), particularly STAT6. Upon binding to its receptor, interleukin-13 activates STAT6, leading to transcriptional activation of genes involved in Th2 differentiation and allergic inflammation.
Studies have shown that blocking STAT6 signaling can significantly reduce the inflammatory responses mediated by Human Interleukin-13, highlighting its central role in allergic diseases .
Human Interleukin-13 is typically found in a soluble form in biological fluids such as serum and tissue culture supernatants. It exhibits stability under physiological conditions but can be sensitive to extreme pH and temperature variations.
Relevant analyses often involve assessing its stability under different conditions using techniques like circular dichroism spectroscopy or differential scanning calorimetry .
Human Interleukin-13 has significant applications in research and therapeutics:
The human interleukin-13 (IL13) gene resides on chromosome 5q31.1, embedded within a critical cytokine gene cluster. This locus includes tandemly arranged genes encoding IL4, IL5, IL13, and GM-CSF, spanning approximately 400 kb. The IL13 gene itself comprises 4 exons and 3 introns, spanning ~4.6 kb of genomic DNA. Its promoter region harbors conserved regulatory elements, including binding sites for transcription factors like AP-1, NF-κB, and STAT6, which govern its tightly regulated, cell-type-specific expression—primarily in activated Th2 cells, mast cells, and natural killer cells [2] [4] [7].
Notably, IL13 and IL4 are separated by only 12 kb and share a bidirectional promoter, suggesting coregulation. This proximity facilitates coordinated transcriptional control during type 2 immune responses but also presents challenges for allele-specific regulation. Comparative analyses reveal that the exon-intron structure of IL13 is conserved across vertebrates, with exon boundaries precisely aligning with functional protein domains [1] [4].
Table 1: Genomic Organization of Human IL13
Feature | Details |
---|---|
Chromosomal Location | 5q31.1 |
Gene Size | ~4.6 kb |
Exon Count | 4 |
Intron Count | 3 |
Adjacent Genes | IL4 (12 kb upstream), RAD50, KIF3A |
Key Promoter Elements | AP-1, NF-κB, STAT6, GATA3 sites |
Primary Cellular Sources | Th2 cells, Mast cells, NK cells |
The IL4/IL13 gene family arose from a common ancestor via gene duplication events early in vertebrate evolution. Teleost fish (e.g., zebrafish) possess a single IL4/IL13 ortholog, indicating the duplication occurred after the divergence of bony and cartilaginous fish ~350 million years ago. Mammalian IL4 and IL13 genes exhibit 25–35% amino acid sequence identity but share overlapping receptor components and functions due to conserved tertiary structures [3] [10].
Evolutionary analyses reveal strong positive selection pressure on residues involved in receptor binding, particularly in the IL-13Rα1 interface. This contrasts with purifying selection acting on structural helices, highlighting functional specialization. Key divergences include:
Table 2: Evolutionary Divergence of IL-4 and IL-13 in Vertebrates
Feature | IL-4 | IL-13 | Evolutionary Insight |
---|---|---|---|
Ancestral Origin | Gene duplication from common precursor | Gene duplication from common precursor | Duplication >350 mya in early vertebrates |
Receptor Chains | IL-4Rα + γc or IL-4Rα + IL-13Rα1 | IL-13Rα1 + IL-4Rα or IL-13Rα2 | IL-13 lost γc binding post-duplication |
Key Conserved Motifs | Helix C for receptor binding | Helix D for IL-13Rα1 interaction | Positive selection on binding interfaces |
Teleost Fish | Single IL-4/13 gene | Single IL-4/13 gene | Pre-duplication state |
Functional Emphasis | T-cell differentiation, IgE switch | Epithelial remodeling, fibrosis | Subfunctionalization post-duplication |
Human IL-13 is a 132-amino-acid protein featuring a compact four-α-helical bundle topology (A-D helices) characteristic of class II short-chain cytokines. Its structure stabilizes via disulfide bonds between Cys28-Cys56 and Cys44-Cys70. IL-13 engages a heterodimeric receptor complex:
Notably, IL-13 binds IL-13Rα1 with low affinity (KD ~10 nM), but affinity increases 50-fold upon IL-4Rα recruitment, forming the functional signaling complex. Structural studies show IL-13’s helix D docks into a cleft on IL-13Rα1, while its helix A contacts IL-4Rα. This contrasts with IL-4, where helix C dominates receptor interactions [3] [7] [10].
IL13 transcription is induced by calcium-dependent calcineurin/NFAT pathways and enhanced by GATA3 binding to promoter/enhancer regions. Epigenetic modifications—including histone H3 acetylation and H3K4me3 marks—remodel chromatin accessibility in Th2 cells. Post-transcriptionally, AU-rich elements (AREs) in the 3' UTR confer mRNA instability, allowing rapid response modulation [7].
Post-translational modifications include N-linked glycosylation at Asn99, influencing secretion efficiency. Proteolytic processing by enzymes like MMP-9 can generate bioactive fragments, expanding functional diversity beyond the full-length cytokine [1].
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